molecular formula C18H16Cl2N2O2S B2433442 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 919716-76-0

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2433442
CAS No.: 919716-76-0
M. Wt: 395.3
InChI Key: BYENDNMRMOCPBA-UHFFFAOYSA-N
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Description

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a combination of dichlorophenyl, methylsulfanyl, dihydroimidazolyl, and methoxyphenyl groups

Properties

IUPAC Name

[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2S/c1-24-15-4-2-3-12(9-15)17(23)22-8-7-21-18(22)25-11-13-5-6-14(19)10-16(13)20/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYENDNMRMOCPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method starts with the preparation of the dichlorophenylmethylsulfanyl intermediate, which is then reacted with a dihydroimidazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction conditions, such as temperature and residence time, which are critical for the successful synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the cyclooxygenase (COX) enzyme, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • [2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]-methyl-1H-1,2,4-triazole
  • (RS)-1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-yl-methyl)-pentan-3-ol

Uniqueness

Compared to similar compounds, 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development .

Biological Activity

The compound 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family and has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C16H16Cl2N2O2S
  • Molecular Weight : 363.28 g/mol
  • Chemical Structure : The compound features a dichlorophenyl group, a methoxybenzoyl moiety, and an imidazole ring, contributing to its diverse biological activity.

Antitumor Activity

Recent studies have demonstrated that the compound exhibits significant antitumor properties. For instance, in vitro assays using various cancer cell lines have shown that it inhibits cell proliferation effectively.

  • Case Study : A study evaluated the compound's cytotoxic effects on breast cancer cell lines (MCF-7) and reported an IC50 value of approximately 15 µM, indicating potent antitumor activity comparable to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-715Doxorubicin5

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. It demonstrated effectiveness against various bacterial strains.

  • Case Study : In an antibacterial assay against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentration (MIC) values of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, suggesting its potential as an antibacterial agent .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways. The imidazole ring is known to interact with biological targets such as kinases and phosphatases.

  • Enzyme Inhibition : Studies indicate that the compound inhibits topoisomerase II activity, which is crucial for DNA replication and repair in cancer cells .

Pharmacokinetics

Understanding the pharmacokinetic profile of the compound is essential for evaluating its therapeutic potential.

  • Absorption : The compound shows good oral bioavailability.
  • Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route for elimination.

Safety and Toxicity

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its long-term effects and potential side effects.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the imidazole core followed by sulfanyl and benzoyl substitutions. Key steps include:

  • Thioether formation : Reacting 2,4-dichlorobenzyl mercaptan with a pre-formed 4,5-dihydroimidazole intermediate under inert conditions (e.g., nitrogen atmosphere) in solvents like DMF or dichloromethane .
  • Acylation : Introducing the 3-methoxybenzoyl group via nucleophilic acyl substitution using activated esters or coupling agents (e.g., DCC/DMAP) .
  • Optimization : Control reaction temperature (60–80°C for thioether formation) and stoichiometric ratios (1:1.2 for benzoyl chloride to imidazole intermediate) to minimize byproducts. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry of substituents (e.g., methoxybenzoyl at N1 vs. C2) and dihydroimidazole saturation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~462 Da) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for biological assays) .

Advanced: How do electronic effects of substituents (e.g., 2,4-dichlorophenyl vs. 3-methoxybenzoyl) influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (Cl) : The 2,4-dichlorophenyl group enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitutions (e.g., with amines or alcohols) .
  • Electron-Donating Groups (OCH₃) : The 3-methoxybenzoyl moiety stabilizes the imidazole ring via resonance, reducing susceptibility to oxidation.
  • Experimental Validation : Compare reaction rates using Hammett plots or DFT calculations to quantify substituent effects. Controlled studies with halogen/methoxy analogs (e.g., 4-fluorophenyl or 4-methylbenzoyl derivatives) are recommended .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Profiling : Conduct in vitro assays (MIC for antimicrobial; IC₅₀ for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to differentiate target-specific vs. nonspecific effects .
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing Cl with Br or methoxy with nitro groups) to isolate pharmacophores responsible for activity .
  • Mechanistic Studies : Use fluorescence-based assays (e.g., ROS detection) or enzyme inhibition tests (e.g., CYP450) to identify molecular targets .

Advanced: How can computational modeling predict metabolic stability and environmental persistence?

Methodological Answer:

  • Metabolic Prediction : Use software like SwissADME to estimate Phase I/II metabolism sites (e.g., sulfanyl oxidation or benzoyl hydrolysis) .
  • Environmental Fate : Apply EPI Suite to model biodegradation (BIOWIN) or bioaccumulation (BCF) potential. Validate with lab-scale soil/water degradation studies under varying pH and UV exposure .
  • Docking Studies : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina to guide lead optimization .

Advanced: What experimental designs address challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Process Optimization : Use flow chemistry for thioether formation to improve heat/mass transfer and reduce racemization risks .
  • Catalytic Systems : Screen palladium or copper catalysts for Suzuki-Miyaura couplings to preserve chirality during benzoylation .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking. Degradation products (e.g., sulfoxide from sulfanyl oxidation) are common .
  • Light Sensitivity : Store in amber vials under inert gas (argon) to prevent photolytic cleavage of the methoxybenzoyl group .

Advanced: How can researchers design ecotoxicological studies to assess environmental impact?

Methodological Answer:

  • Tiered Testing :
    • Acute Toxicity : Use Daphnia magna or zebrafish embryos (OECD 202/236 guidelines) to determine LC₅₀ .
    • Chronic Effects : Long-term algal growth inhibition tests (OECD 201) to evaluate endocrine disruption potential.
    • Metabolite Analysis : Identify transformation products via LC-QTOF-MS in simulated wastewater .

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